molecular formula C18H18Cl2F2N2O B4688438 3-chloro-4-(4-chloro-2,6-dimethylphenoxy)-2,5-difluoro-6-(1-piperidinyl)pyridine

3-chloro-4-(4-chloro-2,6-dimethylphenoxy)-2,5-difluoro-6-(1-piperidinyl)pyridine

Cat. No. B4688438
M. Wt: 387.2 g/mol
InChI Key: CFUNYFOLIQYEOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-(4-chloro-2,6-dimethylphenoxy)-2,5-difluoro-6-(1-piperidinyl)pyridine, also known as Varenicline, is a medication used to help people quit smoking. It works by reducing the pleasure associated with smoking and reducing withdrawal symptoms. Varenicline is a partial agonist of the α4β2 nicotinic acetylcholine receptor.

Mechanism of Action

3-chloro-4-(4-chloro-2,6-dimethylphenoxy)-2,5-difluoro-6-(1-piperidinyl)pyridine works by binding to the α4β2 nicotinic acetylcholine receptor and acting as a partial agonist. This reduces the pleasure associated with smoking and reduces withdrawal symptoms.
Biochemical and Physiological Effects:
This compound has been shown to reduce the reinforcing effects of nicotine, which can help people quit smoking. It has also been shown to reduce the severity of withdrawal symptoms, such as irritability, anxiety, and restlessness.

Advantages and Limitations for Lab Experiments

One advantage of using varenicline in lab experiments is its specificity for the α4β2 nicotinic acetylcholine receptor. This allows researchers to study the effects of nicotine on this receptor without interference from other receptors. One limitation is that varenicline is a medication and may have effects on other systems in the body, which could confound the results of experiments.

Future Directions

There are several future directions for research on varenicline. One direction is to study its effectiveness in treating other conditions, such as alcohol dependence and schizophrenia. Another direction is to study its potential for use in harm reduction strategies for smokers who are not ready to quit completely. Additionally, more research is needed to understand the long-term effects of varenicline use.

Scientific Research Applications

3-chloro-4-(4-chloro-2,6-dimethylphenoxy)-2,5-difluoro-6-(1-piperidinyl)pyridine has been extensively studied for its effectiveness in helping people quit smoking. It has been found to be more effective than other smoking cessation medications, such as bupropion and nicotine replacement therapy. This compound has also been studied for its potential use in treating other conditions, such as alcohol dependence and schizophrenia.

properties

IUPAC Name

3-chloro-4-(4-chloro-2,6-dimethylphenoxy)-2,5-difluoro-6-piperidin-1-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2F2N2O/c1-10-8-12(19)9-11(2)15(10)25-16-13(20)17(22)23-18(14(16)21)24-6-4-3-5-7-24/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUNYFOLIQYEOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC2=C(C(=NC(=C2Cl)F)N3CCCCC3)F)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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